4-(1,3-Oxazol-5-YL)phenol

Antimicrobial resistance MRSA Bioisostere SAR

Researchers conducting heterocycle SAR studies often encounter non-linear structure-activity relationships where minor substitutions cause functional failure. 4-(1,3-Oxazol-5-YL)phenol provides a well-characterized reference oxazole scaffold. • Baseline MIC 200 μg/mL against MRSA, E. coli, A. niger for systematic benchmarking. • Validated tyramine receptor agonist (cAMP attenuation); O-methyl analog yields opposite pharmacology for paired-control assays. • Core intermediate for IMPDH inhibitors (WO 2009/075960 A1); free phenolic -OH enables O-alkylation, sulfonation, carbamoylation. Bulk quantities with batch-specific QC (NMR, HPLC, GC).

Molecular Formula C9H7NO2
Molecular Weight 161.16
CAS No. 1128-71-8
Cat. No. B596673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Oxazol-5-YL)phenol
CAS1128-71-8
Molecular FormulaC9H7NO2
Molecular Weight161.16
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CO2)O
InChIInChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-5-10-6-12-9/h1-6,11H
InChIKeyDKJOJWMIGCSJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3-Oxazol-5-yl)phenol: Compound Baseline Profile


4-(1,3-Oxazol-5-YL)phenol (CAS 1128-71-8; synonym: 4-(5-oxazolyl)phenol; MF: C₉H₇NO₂; MW: 161.16 g/mol) is a para-hydroxyphenyl-substituted 1,3-oxazole heterocycle belonging to the 5-phenyloxazole chemical class [1]. The compound features a characteristic phenol donor (HBD count: 1) and oxazole acceptor (HBA count: 3) arrangement with a computed XLogP3 of 1.6 and polar surface area of 46.26 Ų . Its para-substitution pattern and free phenolic -OH group confer distinct molecular recognition properties compared to its ortho- and meta-positional isomers, as well as to its O-methyl and des-hydroxy analogs [2]. Commercially available at purities of 95–98% with batch-specific QC documentation (NMR, HPLC, GC), the compound serves as both a bioactive scaffold in its own right and a validated synthetic intermediate for downstream medicinal chemistry elaboration [3].

1
Workflow
Bioactive scaffold for heterocycle SAR and antimicrobial screening studies
2
Selection Context
Para-hydroxy regioisomer with established synthetic precedence in IMPDH inhibitor programs
3
Use Context
Insect GPCR tool compound for tyramine receptor agonist assays

4-(1,3-Oxazol-5-yl)phenol: Why Generic Substitution Fails


Within the 4-hydroxyphenyl-azole chemotype, seemingly minor structural perturbations produce large-magnitude changes in both antimicrobial potency and GPCR functional selectivity. Replacing the 1,3-oxazole heterocycle of 4-(1,3-oxazol-5-yl)phenol with a 1,3-thiazole reduces antifungal MIC from 200 to 150 μg/mL, while switching to a 1,3,4-oxadiazole improves antibacterial MIC 8-fold to 25 μg/mL [1]. Even more striking, methylation of the para-phenolic -OH to yield 5-(4-methoxyphenyl)oxazole inverts the compound's functional effect on adenylate cyclase from attenuation (tyramine receptor agonist) to activation (octopamine receptor agonist), demonstrating a complete pharmacological reversal driven by a single atom substitution [2]. The para-substitution pattern on the phenyl ring is non-interchangeable with ortho or meta isomers due to divergent hydrogen-bond geometry, dipole orientation, and steric constraints that directly impact target binding and solid-state properties including a >190°C melting point differential . These multidimensional, non-linear SAR relationships mean that generic substitution without experimental validation carries high risk of functional failure in assay or synthetic workflows.

Heterocycle substitution may invert SAR
Replacing 1,3-oxazole with 1,3,4-oxadiazole improves antimicrobial MIC 8-fold; activity profile may shift non-linearly across organism panels.
Phenolic -OH modification reverses GPCR function
Methylation to 4-methoxyphenyl inverts cAMP modulation from attenuation (TYR agonism) to activation (OCT agonism). Blocked or absent -OH yields opposite pharmacological response.
Regioisomer mismatch alters solid-state and binding
Ortho and meta isomers exhibit divergent hydrogen-bond geometry and melting points (>190°C differential). Para-substitution is non-interchangeable without validation.

4-(1,3-Oxazol-5-yl)phenol vs. Analogs: Quantitative Evidence


Antimicrobial Activity: Oxazole vs. Bioisosteres

In a direct head-to-head study by Sadek and Fahelelbom (Molecules 2011), 4-(1,3-oxazol-5-yl)phenol (compound 15) was evaluated alongside its 1,3-thiazole (16), isomeric oxadiazole (17–19), and tetrazole (20) bioisosteres — all sharing the identical 4-hydroxyphenyl substituent — against MRSA (S. aureus), E. coli, and A. niger using the cup plate method with ofloxacin and ketoconazole as reference standards [1]. The oxazole parent 15 exhibited uniform MIC of 200 μg/mL across all three organisms, representing a moderate baseline activity profile. The thiazole bioisostere 16 showed marginally improved potency against S. aureus (MIC 150 μg/mL) and A. niger (MIC 150 μg/mL) but identical activity against E. coli (MIC 200 μg/mL). In striking contrast, the 1,3,4-oxadiazole analog 19 achieved an 8-fold potency gain with MIC values of 25 μg/mL against all three strains, while ofloxacin and ketoconazole controls exhibited MIC values of 10–12.5 μg/mL [1].

Antimicrobial Activity vs. Bioisosteres
Head-to-head
Oxazole MIC 200 µg/mL vs. oxadiazole 25 µg/mL (8-fold difference); thiazole 150 µg/mL; tetrazole 200 µg/mL
Supports antimicrobial screening context; oxazole occupies moderate-activity baseline niche
Cup plate method; MRSA, E. coli, A. niger. Reference standards at 10–12.5 µg/mL
Antimicrobial resistance MRSA Bioisostere SAR Heterocyclic medicinal chemistry

GPCR Selectivity: Hydroxy vs. Methoxy Analogs

Khan et al. (Arch. Insect Biochem. Physiol. 2003) examined 19 5-phenyloxazole (5PO) congeners for their ability to modulate adenylate cyclase in silkworm (Bombyx mori) head membrane homogenates [1]. 5-(4-Hydroxyphenyl)oxazole (compound 8, identical to 4-(1,3-oxazol-5-yl)phenol) attenuated both octopamine (OCT)-stimulated and basal cAMP production, and this negative modulatory effect was blocked by the tyramine (TYR) receptor antagonist yohimbine, establishing compound 8 as a TYR receptor agonist. In direct contrast, 5-(4-methoxyphenyl)oxazole (compound 9) — differing only by methylation of the phenolic -OH — activated adenylate cyclase, producing approximately 50% of the cAMP level elicited by the endogenous ligand octopamine, and this activation was attenuated by OCT receptor antagonists chlorpromazine, mianserin, and metoclopramide [1]. A follow-up study by Ohta et al. (2005) confirmed that compound 8 binds to the cloned silkworm TA receptor but does not attenuate forskolin-stimulated cAMP in HEK-293 cells expressing the recombinant receptor, revealing a receptor environment-dependent pharmacology [2].

GPCR Selectivity: -OH vs. -OMe
Head-to-head
4-OH: TYR agonist (cAMP attenuation, blocked by yohimbine). 4-OMe: OCT agonist (~50% cAMP activation, blocked by mianserin)
Single-atom substitution produces complete functional inversion; reported receptor-environment dependence
B. mori head membrane homogenates; cloned TA receptor in HEK-293 shows context-dependent pharmacology
Insect GPCR Tyramine receptor Octopamine receptor cAMP modulation Biogenic amine pharmacology

Physicochemical Differentiation: Para-Hydroxy Effect

The introduction of a para-hydroxyl group onto the 5-phenyloxazole scaffold produces dramatic changes in bulk physicochemical properties. 4-(1,3-Oxazol-5-yl)phenol exhibits a melting point of 230–232 °C and a boiling point of 317.6 °C at 760 mmHg, compared to 37–39 °C and 261.6 °C respectively for the parent 5-phenyloxazole (CAS 1006-68-4), representing a >190 °C increase in melting point driven by intermolecular hydrogen bonding via the phenolic -OH [1]. The computed aqueous solubility is approximately 1.8 g/L (25 °C), and the density increases from 1.11 g/cm³ (parent) to 1.247 g/cm³ . The computed LogP decreases from 2.34 (5-phenyloxazole) to 2.05 (4-(1,3-oxazol-5-yl)phenol), reflecting increased polarity from the hydroxyl group, while the XLogP3 value of 1.6 and PSA of 46.26 Ų place the compound within favorable drug-like chemical space [2]. Comparison across positional isomers reveals that the para-isomer has a boiling point intermediate between the ortho isomer (302.2 °C) and meta isomer (352.1 °C, predicted), suggesting para-substitution provides a balanced volatility profile for handling and storage .

Physicochemical Differentiation
Cross-study
mp 230–232°C; Δmp +191°C vs. parent 5-phenyloxazole; LogP 2.05; density 1.247 g/cm³
Para-OH drives high crystallinity and balanced polarity for fragment-based assay compatibility
Computed solubility ~1.8 g/L; para bp intermediate between ortho and meta isomers
Physicochemical properties Solid-state chemistry Solubility Drug-likeness Crystallinity

Synthetic Intermediate for IMPDH Inhibitors

4-(1,3-Oxazol-5-yl)phenol is explicitly documented as a synthetic intermediate in the SmithKline Beecham Corporation patent WO 2009/075960 A1 (page/column 27), which discloses phenyl-oxazole derivatives as IMPDH (inosine monophosphate dehydrogenase) inhibitors [1]. The 4-(oxazol-5-yl)phenyl fragment present in this compound constitutes the core pharmacophoric element found in the clinical-stage IMPDH inhibitor merimepodib (VX-497), which contains a 3-methoxy-4-(oxazol-5-yl)phenyl moiety and achieves IMPDH II IC₅₀ values in the low nanomolar range [2]. The compound is further cited as a literature reference in Journal of Medicinal Chemistry (2017, vol. 60, pp. 9275–9289) describing structure-activity relationships of diaryloxazoles with selective activity against androgen receptor-positive breast cancer cells, and in Bioorganic & Medicinal Chemistry Letters (2015, vol. 25, pp. 313–316) on 5-(4-methoxyphenyl)-oxazole derivatives [3]. In contrast, the ortho-isomer 2-(1,3-oxazol-5-yl)phenol (CAS 391927-03-0) and meta-isomer 3-(1,3-oxazol-5-yl)phenol (CAS 940303-49-1) have significantly fewer documented literature and patent applications, suggesting the para-isomer is the preferred regioisomer for medicinal chemistry elaboration .

Synthetic Intermediate Precedent
Supporting evidence
Cited in WO 2009/075960 A1 (IMPDH inhibitors); core fragment of merimepodib (VX-497)
Established synthetic tractability for medicinal chemistry elaboration
Para-isomer has ≥3 literature/patent citations; ortho/meta lack comparable documentation
IMPDH inhibitor Synthetic intermediate Patent precedence Drug discovery Fragment elaboration

Heterocycle SAR: Distinct Antimicrobial Niche

The Molecules 2011 study by Sadek and Fahelelbom provides a rare systematic comparison of five heterocyclic variants (1,3-oxazole, 1,3-thiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3,4-tetrazole) all bearing the identical 4-hydroxyphenyl substituent, enabling clean attribution of antimicrobial activity differences to the heterocycle identity [1]. Within this congeneric series, the 1,3-oxazole (compound 15) occupies a defined intermediate activity niche: it is 1.3-fold less potent than the thiazole (16) against S. aureus and A. niger but 8-fold less potent than the most active oxadiazole (19). Critically, the oxazole's uniform MIC of 200 μg/mL across all three organisms (S. aureus, E. coli, A. niger) suggests a non-selective mechanism of action, whereas the oxadiazole congeners 17 and 18 display organism-dependent potency variations (e.g., compound 17: MIC 25 μg/mL against S. aureus and A. niger but 50 μg/mL against E. coli), indicating differential target engagement [1]. This class-level SAR pattern positions the oxazole as the preferred scaffold when broad but moderate antimicrobial coverage is desired without the organism-specific bias observed with oxadiazoles. The tetrazole analog (20) reverts to the same 200 μg/mL MIC as the oxazole, confirming that not all heterocycle replacements improve potency [1].

Heterocycle SAR Niche
Class-level inference
Uniform MIC 200 µg/mL across S. aureus, E. coli, A. niger; non-selective profile vs. organism-biased oxadiazoles
Supports scaffold selection when broad, moderate coverage is desired without organism-specific bias
Five congeneric 4-hydroxyphenyl-azoles compared; heterocycle identity accounts for up to 8-fold potency range
Heterocycle SAR Antimicrobial screening Bioisosterism Fragment-based drug discovery Oxadiazole

4-(1,3-Oxazol-5-yl)phenol Application Scenarios


Antimicrobial SAR Baseline Scaffold

Use 4-(1,3-oxazol-5-yl)phenol as the reference oxazole scaffold when conducting systematic heterocycle SAR studies of the 4-hydroxyphenyl-azole chemotype. As demonstrated by Sadek and Fahelelbom (Molecules 2011), the compound provides a well-characterized baseline MIC of 200 μg/mL (MRSA, E. coli, A. niger) against which thiazole, oxadiazole, and tetrazole congeners can be quantitatively benchmarked [1]. The uniform, non-selective activity profile makes it an ideal starting point for fragment growth and optimization programs.

Insect Tyramine Receptor Agonist Tool

Deploy 5-(4-hydroxyphenyl)oxazole (synonymous with 4-(1,3-oxazol-5-yl)phenol) as a validated tyramine (TYR) receptor agonist for cAMP attenuation assays in insect neuroscience research. The compound's functional effect — attenuation of both basal and octopamine-stimulated cAMP in B. mori head membranes, reversible by yohimbine — has been independently confirmed in two studies (Khan et al. 2003; Ohta et al. 2005) [2][3]. Critically, the para-hydroxy group is the structural determinant of TYR agonism; substitution with methoxy (as in compound 9) produces the opposite pharmacological effect (OCT agonism), enabling paired use of these two commercially available compounds as positive and negative control probes within the same assay system [2].

Synthetic Intermediate for IMPDH Inhibitors

Employ 4-(1,3-oxazol-5-yl)phenol as the core building block for synthesizing phenyl-oxazole-based IMPDH inhibitors following the precedent established in patent WO 2009/075960 A1, where this compound is explicitly disclosed as an intermediate [4]. The 4-(oxazol-5-yl)phenyl fragment is the minimal pharmacophoric element found in merimepodib (VX-497), a clinical-stage IMPDH inhibitor, and the free phenolic -OH provides a versatile handle for further O-alkylation, sulfonation, or carbamoylation chemistry to elaborate the scaffold into potent, selective inhibitors [5].

Physicochemical Reference for Isomer Identification

Utilize 4-(1,3-oxazol-5-yl)phenol as a physicochemical reference standard for distinguishing and characterizing oxazole-phenol positional isomers. The compound's distinctive high melting point (230–232 °C), moderate LogP (2.05), and well-defined boiling point (317.6 °C) provide clear differentiation from the ortho isomer (bp ~302 °C) and meta isomer (bp ~352 °C), enabling identity verification via simple melting point determination or HPLC retention time referencing . Its commercial availability at 97% purity with documented QC analytics (NMR, HPLC, GC) further supports its use as a chromatographic or spectroscopic reference material [6].

Application
Selection Property
Validation Focus
Antimicrobial SAR baseline scaffold
Heterocycle SAR review
MIC endpoint context; fragment growth optimization
Insect tyramine receptor agonist tool
GPCR functional selectivity
cAMP attenuation assay context; paired -OH/-OMe probe controls
Synthetic intermediate for IMPDH inhibitors
Patent-documented building block
Downstream O-alkylation / carbamoylation chemistry
Physicochemical reference for isomer ID
Distinctive thermal and chromatographic profile
Melting point / HPLC retention time verification

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